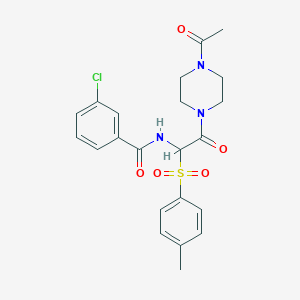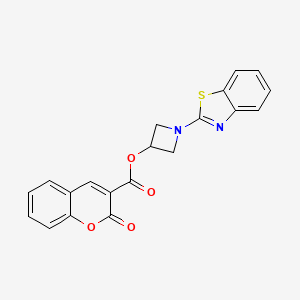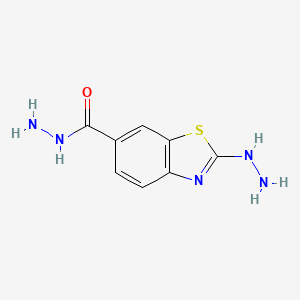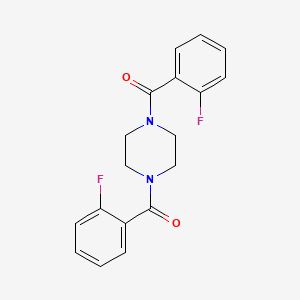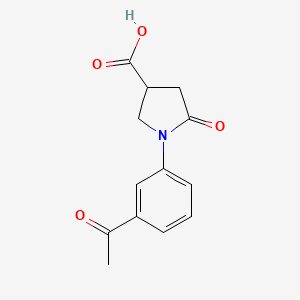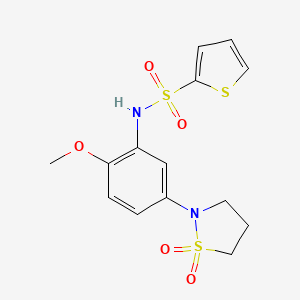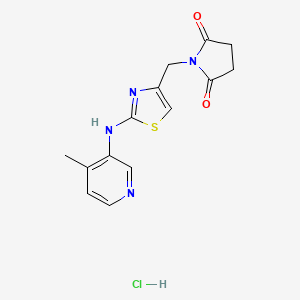
1-Bromo-2-(cyclopropylsulfanyl)benzene
Descripción general
Descripción
1-Bromo-2-(cyclopropylsulfanyl)benzene is an organic compound with the molecular formula C10H9BrS. It belongs to the class of benzene and substituted derivatives, characterized by the presence of a bromine atom and a cyclopropylsulfanyl group attached to a benzene ring . This compound is commonly used as a synthetic intermediate in the production of various pharmaceuticals, pesticides, and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(cyclopropylsulfanyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(cyclopropylsulfanyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective bromination of the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-(cyclopropylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The cyclopropylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopropylsulfanyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in dehalogenated or modified benzene derivatives .
Aplicaciones Científicas De Investigación
1-Bromo-2-(cyclopropylsulfanyl)benzene has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(cyclopropylsulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the cyclopropylsulfanyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through electrophilic aromatic substitution reactions, where it acts as an electrophile, forming covalent bonds with nucleophilic sites on the target molecules .
Comparación Con Compuestos Similares
1-Bromo-2-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of a cyclopropylsulfanyl group.
1-Bromo-2-(ethylsulfanyl)benzene: Contains an ethylsulfanyl group instead of a cyclopropylsulfanyl group.
1-Bromo-2-(propylsulfanyl)benzene: Features a propylsulfanyl group in place of the cyclopropylsulfanyl group.
Uniqueness: 1-Bromo-2-(cyclopropylsulfanyl)benzene is unique due to the presence of the cyclopropylsulfanyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds with specific biological and chemical activities .
Propiedades
IUPAC Name |
1-bromo-2-cyclopropylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrS/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVIRBMUXAQBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174229-14-1 | |
| Record name | 1-bromo-2-(cyclopropylsulfanyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
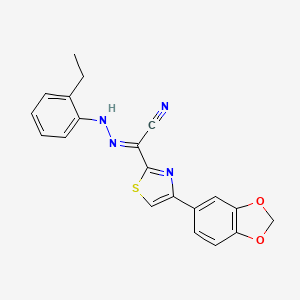
![3-butyl-8-(2,5-dimethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2532069.png)
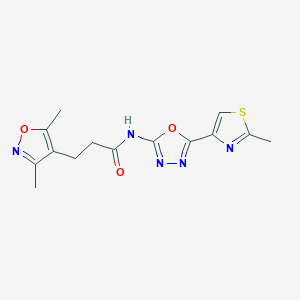
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2532074.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2532075.png)
![N-(4-acetylphenyl)-2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2532076.png)
